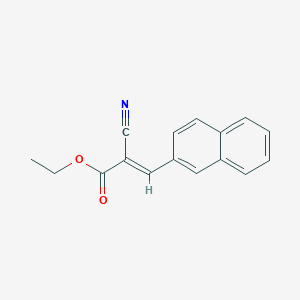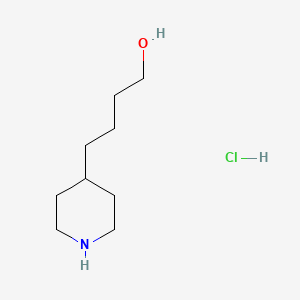![molecular formula C7H4BrNS B1362443 3-溴噻吩并[2,3-b]吡啶 CAS No. 28988-21-8](/img/structure/B1362443.png)
3-溴噻吩并[2,3-b]吡啶
概述
描述
3-Bromothieno[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrNS It is a brominated derivative of thieno[2,3-b]pyridine, which consists of a thiophene ring fused to a pyridine ring
科学研究应用
3-Bromothieno[2,3-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
Biochemical Pathways
Thieno[2,3-b]pyridine derivatives have been associated with a variety of pharmacological and biological activities, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . The specific pathways and downstream effects of 3-Bromothieno[2,3-b]pyridine require further investigation.
生化分析
Biochemical Properties
3-Bromothieno[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential as a kinase inhibitor, particularly targeting the GRK2 kinase . The interaction between 3-Bromothieno[2,3-b]pyridine and GRK2 involves binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This inhibition can modulate various cellular signaling pathways, making it a valuable tool in biochemical research.
Cellular Effects
The effects of 3-Bromothieno[2,3-b]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Bromothieno[2,3-b]pyridine can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events . Additionally, it has been observed to impact gene expression by influencing transcription factors and other regulatory proteins. These effects can lead to changes in cellular metabolism, including alterations in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 3-Bromothieno[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly targeting kinases such as GRK2 . The binding of 3-Bromothieno[2,3-b]pyridine to the ATP-binding site of the kinase prevents ATP from binding, thereby inhibiting the kinase’s activity. This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The effects of 3-Bromothieno[2,3-b]pyridine can change over time in laboratory settings. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that 3-Bromothieno[2,3-b]pyridine remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Bromothieno[2,3-b]pyridine can result in sustained inhibition of target enzymes and prolonged effects on cellular signaling pathways.
Dosage Effects in Animal Models
The effects of 3-Bromothieno[2,3-b]pyridine vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
3-Bromothieno[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . It can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s interaction with metabolic enzymes can result in the formation of metabolites that may have distinct biochemical properties and effects.
Transport and Distribution
The transport and distribution of 3-Bromothieno[2,3-b]pyridine within cells and tissues are critical for its biochemical activity . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 3-Bromothieno[2,3-b]pyridine can influence its efficacy and the extent of its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Bromothieno[2,3-b]pyridine is essential for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 3-Bromothieno[2,3-b]pyridine within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromothieno[2,3-b]pyridine typically involves the bromination of thieno[2,3-b]pyridine. One common method includes the reaction of thieno[2,3-b]pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
Thieno[2,3-b]pyridine+Br2→3-Bromothieno[2,3-b]pyridine
Industrial Production Methods
In an industrial setting, the production of 3-Bromothieno[2,3-b]pyridine may involve more efficient and scalable methods. One such method includes the use of hydrobromic acid and hydrogen peroxide as brominating agents. This method offers advantages such as lower cost and simpler reaction conditions, making it suitable for large-scale production .
化学反应分析
Types of Reactions
3-Bromothieno[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in 3-Bromothieno[2,3-b]pyridine can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of 3-Bromothieno[2,3-b]pyridine can lead to the formation of thieno[2,3-b]pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted thieno[2,3-b]pyridine derivatives.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of thieno[2,3-b]pyridine.
相似化合物的比较
3-Bromothieno[2,3-b]pyridine can be compared with other brominated heterocyclic compounds, such as:
3-Bromothieno[3,2-b]pyridine: Similar in structure but with a different fusion pattern of the thiophene and pyridine rings.
3-Bromopyridine: Lacks the thiophene ring, making it less complex.
3-Bromoquinoline: Contains a fused benzene ring instead of a thiophene ring.
属性
IUPAC Name |
3-bromothieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIWLFPPQNJAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302648 | |
| Record name | 3-bromothieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28988-21-8 | |
| Record name | 28988-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromothieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Bromothieno[2,3-b]pyridine in the synthesis of substituted thieno[2,3-b]pyridines?
A1: 3-Bromothieno[2,3-b]pyridine serves as a crucial starting material for synthesizing various 3-substituted thieno[2,3-b]pyridines. The research demonstrates that treating 3-Bromothieno[2,3-b]pyridine with n-butyllithium in ether at -70°C facilitates halogen-metal exchange, generating a 3-lithio-thieno[2,3-b]pyridine intermediate []. This reactive intermediate can then react with a range of carbonyl compounds, leading to the formation of diverse 3-substituted thieno[2,3-b]pyridines. This synthetic strategy highlights the importance of 3-Bromothieno[2,3-b]pyridine as a versatile building block in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
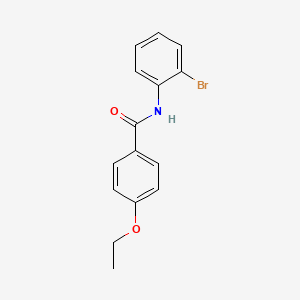
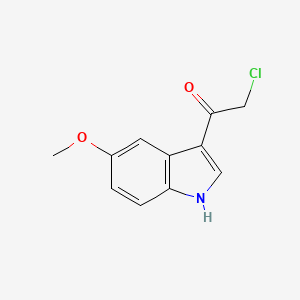
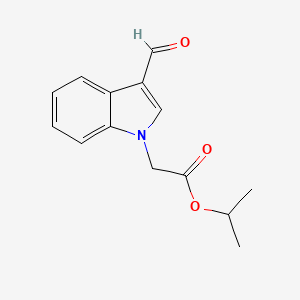
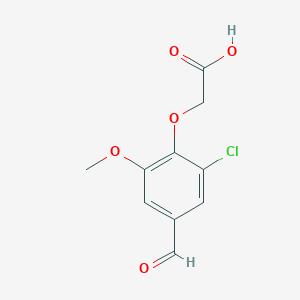
![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)


